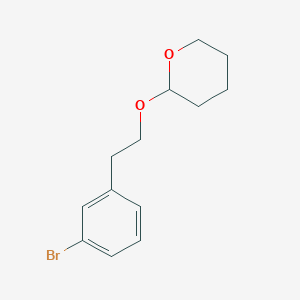

2-(3-bromophenethoxy)tetrahydro-2H-pyran

CAS No.:

Cat. No.: VC13895907

Molecular Formula: C13H17BrO2

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrO2 |

|---|---|

| Molecular Weight | 285.18 g/mol |

| IUPAC Name | 2-[2-(3-bromophenyl)ethoxy]oxane |

| Standard InChI | InChI=1S/C13H17BrO2/c14-12-5-3-4-11(10-12)7-9-16-13-6-1-2-8-15-13/h3-5,10,13H,1-2,6-9H2 |

| Standard InChI Key | LUBDGEKYAXLAEC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)OCCC2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

2-(3-Bromophenethoxy)tetrahydro-2H-pyran is systematically named 2-[2-(3-bromophenyl)ethoxy]oxane under IUPAC nomenclature. Its structure comprises a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) connected via an ether linkage to a phenethyl group bearing a bromine atom at the 3-position of the aromatic ring. Key identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.18 g/mol | |

| SMILES | C1CCOC(C1)OCCC2=CC(=CC=C2)Br | |

| InChIKey | LUBDGEKYAXLAEC-UHFFFAOYSA-N | |

| CAS Number | Not publicly disclosed |

The bromine atom introduces electrophilic reactivity, while the tetrahydropyran ring contributes to conformational flexibility, making the compound amenable to further functionalization.

Synthesis and Manufacturing

The synthesis of 2-(3-bromophenethoxy)tetrahydro-2H-pyran typically involves multi-step routes leveraging etherification and cyclization reactions. A common approach, as outlined in patent literature, involves:

-

Formation of the Tetrahydropyran Ring: Cyclization of a diol precursor (e.g., pentane-1,5-diol) under acidic conditions yields the tetrahydropyran scaffold .

-

Introduction of the Phenethoxy Group: Alkylation of the tetrahydropyran oxygen with 3-bromophenethyl bromide in the presence of a base (e.g., potassium carbonate) forms the ether linkage .

-

Purification: Chromatographic techniques or recrystallization isolate the final product .

Alternative methods may employ Mitsunobu reactions to couple pre-formed tetrahydropyranols with bromophenethanol derivatives. Reaction conditions (e.g., temperature, solvent polarity) critically influence yields, with polar aprotic solvents like dimethylformamide (DMF) favoring nucleophilic substitution .

Physicochemical Properties

While comprehensive experimental data remain limited, computational and spectroscopic analyses provide insights:

-

Boiling Point: Estimated at 320–350°C (predicted via group contribution methods).

-

Solubility: Low polarity suggests poor solubility in water but moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate).

-

Spectroscopic Signatures:

These properties align with structurally related bromoaryl ethers, underscoring the compound’s stability under standard storage conditions .

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by two sites:

-

Brominated Aromatic Ring: Participates in electrophilic substitution (e.g., Suzuki coupling) or nucleophilic aromatic substitution with strong nucleophiles (e.g., amines).

-

Ether Linkage: Susceptible to cleavage under acidic or reductive conditions (e.g., HI/red phosphorus), yielding phenolic derivatives .

Notably, the tetrahydropyran ring’s chair conformation stabilizes transition states in stereoselective reactions, enabling chiral induction in asymmetric synthesis .

Applications and Research Findings

Medicinal Chemistry

2-(3-Bromophenethoxy)tetrahydro-2H-pyran serves as an intermediate in antiviral and anticancer drug candidates. Its bromine atom facilitates late-stage functionalization via cross-coupling reactions, streamlining the synthesis of biaryl motifs common in pharmacophores.

Materials Science

The compound’s rigid yet flexible structure has been explored in liquid crystal formulations, where its ether linkages enhance thermal stability and mesophase behavior .

Organic Synthesis

Researchers utilize it as a protecting group for alcohols, leveraging the tetrahydropyran ring’s stability under basic conditions and ease of removal via acid hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume